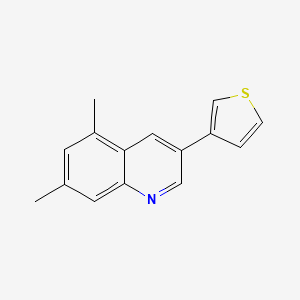

5,7-Dimethyl-3-thiophen-3-yl-quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NS |

|---|---|

Molecular Weight |

239.3 g/mol |

IUPAC Name |

5,7-dimethyl-3-thiophen-3-ylquinoline |

InChI |

InChI=1S/C15H13NS/c1-10-5-11(2)14-7-13(8-16-15(14)6-10)12-3-4-17-9-12/h3-9H,1-2H3 |

InChI Key |

YXZQRTLGEGYVTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=NC2=C1)C3=CSC=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Dimethyl 3 Thiophen 3 Yl Quinoline and Its Analogues

Retrosynthetic Analysis and Strategic Considerations for Quinoline-Thiophene Scaffolds

A retrosynthetic analysis of 5,7-Dimethyl-3-thiophen-3-yl-quinoline breaks down the target molecule into simpler, more readily available starting materials. The key disconnection points are the bonds that form the quinoline (B57606) ring and the carbon-carbon bond linking the thiophene (B33073) ring to the quinoline core.

Primary Disconnections:

C-C Bond between Quinoline and Thiophene: This bond is a prime candidate for disconnection via a cross-coupling reaction. This suggests that a halogenated quinoline (e.g., 3-bromo-5,7-dimethylquinoline) and a thiophene-boronic acid or a similar organometallic thiophene derivative could be viable precursors.

Quinoline Ring Formation: The quinoline core itself can be disconnected using established named reactions. For a 3-substituted quinoline like the target molecule, a Friedländer-type condensation is a strong possibility. This would involve the reaction of a 2-amino-3,5-dimethylbenzaldehyde (B1500763) or a related ketone with a compound containing a methylene (B1212753) group adjacent to a carbonyl, in this case, a thiophene derivative.

Strategic Considerations:

Classical Synthetic Approaches to Substituted Quinolines

Several classical methods for quinoline synthesis have been developed and refined over the years. iipseries.org These reactions remain cornerstones of heterocyclic chemistry and can be adapted for the synthesis of complex derivatives like the target compound.

Friedländer Annulation and its Variations for Quinoline Core Formation

The Friedländer synthesis is a powerful method for constructing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. thieme-connect.comwikipedia.org The reaction can be catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org

In the context of 5,7-Dimethyl-3-thiophen-3-yl-quinoline, a potential Friedländer approach would involve the condensation of 2-amino-4,6-dimethylbenzaldehyde with 1-(thiophen-3-yl)ethan-1-one. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.org

Reaction Scheme:

A plausible Friedländer synthesis route to the quinoline core.

Variations of the Friedländer synthesis, such as using microwave irradiation or different catalysts, have been developed to improve yields and reaction times. benthamdirect.com

Conrad-Limpach-Knorr Synthesis Adaptations for Quinoline Ring Construction

The Conrad-Limpach-Knorr synthesis is another versatile method for preparing quinolines, typically yielding 4-hydroxyquinolines or 2-hydroxyquinolines. wikipedia.orgquimicaorganica.orgscribd.com This reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org

For the synthesis of the target molecule, 3,5-dimethylaniline (B87155) could be reacted with a thiophene-containing β-ketoester. The regioselectivity of the cyclization (leading to either a 2- or 4-hydroxyquinoline (B1666331) derivative) is influenced by the reaction conditions, particularly the temperature. wikipedia.org Subsequent functional group manipulations would be necessary to remove the hydroxyl group and introduce the desired substitution pattern.

Key Features of Conrad-Limpach-Knorr Synthesis

| Feature | Description |

| Reactants | Aniline and a β-ketoester. wikipedia.org |

| Products | 4-hydroxyquinolines or 2-hydroxyquinolines. wikipedia.org |

| Conditions | Temperature control is crucial for regioselectivity. wikipedia.org |

Pfitzinger Reaction and Doebner-Miller Synthesis Modifications

The Pfitzinger reaction offers a route to quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. wikipedia.orgresearchgate.net While not a direct route to the target molecule, it could be used to synthesize a related quinoline derivative that could then be further modified. For instance, isatin could be reacted with a thiophene-containing ketone to yield a quinoline-4-carboxylic acid, which could then be decarboxylated. electronicsandbooks.com

The Doebner-Miller reaction is a method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsemanticscholar.org This reaction is often characterized by harsh conditions and can produce a mixture of products. clockss.org However, modifications using milder catalysts have been developed. semanticscholar.orgclockss.org This approach could potentially be used by reacting 3,5-dimethylaniline with a thiophene-containing α,β-unsaturated aldehyde or ketone.

Formation of the Thiophene Moiety and its Integration into the Quinoline Scaffold

The thiophene ring is a key structural component of the target molecule. Its synthesis and subsequent attachment to the quinoline core are critical steps.

Thiophene Synthesis Methods Relevant to Quinoline Hybrid Formation

Several methods exist for the synthesis of thiophenes. The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like Lawesson's reagent or phosphorus pentasulfide, is a common approach. nih.gov The Gewald reaction is another important method that produces 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. nih.gov

For the purpose of creating a quinoline-thiophene hybrid, it is often more practical to start with a pre-functionalized thiophene, such as thiophen-3-ylboronic acid or a halogenated thiophene. These can then be coupled to the quinoline core using modern cross-coupling reactions.

Integration via Cross-Coupling Reactions:

The most efficient and widely used method for attaching the thiophene ring to the quinoline scaffold is through a palladium-catalyzed cross-coupling reaction. The Suzuki coupling, which pairs an organoboron compound with a halide, is particularly well-suited for this transformation.

Example Suzuki Coupling:

Suzuki coupling of 3-bromo-5,7-dimethylquinoline with thiophen-3-ylboronic acid.

This reaction would require the synthesis of 3-bromo-5,7-dimethylquinoline, which can be prepared from 5,7-dimethylquinolin-3-ol (B13166556) via bromination. Thiophen-3-ylboronic acid is a commercially available reagent.

Coupling Reactions for Thiophene Attachment to Quinoline

The introduction of a thiophene moiety onto a quinoline core is a critical step in the synthesis of 5,7-Dimethyl-3-thiophen-3-yl-quinoline and related compounds. This is most effectively achieved through various palladium-catalyzed cross-coupling reactions, which facilitate the formation of carbon-carbon (C-C) and, where applicable, carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds. libretexts.org It typically involves the reaction of an organoboron compound, such as a boronic acid or ester, with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is widely used to connect aryl or heteroaryl groups, making it ideal for attaching a thiophene ring to a quinoline scaffold. libretexts.orgnih.gov

The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, and base can be optimized for various substrates, including those with steric hindrance or sensitive functional groups. nih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly improve reaction efficiency. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Biaryl Synthesis This table is representative of the types of transformations possible with Suzuki-Miyaura coupling and is not specific to the synthesis of 5,7-Dimethyl-3-thiophen-3-yl-quinoline.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|

| 4-Chloroanisole | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos | N-Boc-4-methoxybenzylamine | 78 |

| 2-Chloropyridine | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / XPhos | N-Boc-2-(aminomethyl)pyridine | 69 |

| 3-Chlorothiophene | Phenylboronic acid | NiCl₂(dppf) | 3-Phenylthiophene | - |

Sonogashira Coupling and Other Palladium-Catalyzed C-C Couplings

The Sonogashira coupling is another indispensable tool in the synthetic chemist's arsenal, specifically for the formation of C-C bonds between sp²-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne). wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov

While the direct synthesis of 5,7-Dimethyl-3-thiophen-3-yl-quinoline via Sonogashira coupling might not be the most direct route, the methodology is crucial for creating precursors and analogues. For example, a halo-quinoline can be coupled with an ethynyl-thiophene, followed by subsequent transformations. The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.org Modified, copper-free Sonogashira protocols have also been developed to broaden the reaction's scope and improve its green credentials. researchgate.net

In cases of dihaloquinolines, the regioselectivity of the Sonogashira coupling can be controlled, with the alkyne typically adding to the more reactive halide position. libretexts.org

Buchwald-Hartwig Amination for C-N Linkages (if applicable to quinoline derivatives)

While the core structure of 5,7-Dimethyl-3-thiophen-3-yl-quinoline involves a C-C bond between the quinoline and thiophene rings, the Buchwald-Hartwig amination is a highly relevant reaction for the synthesis of a vast array of quinoline analogues bearing amino substituents. ias.ac.inacs.org This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide or pseudohalide and an amine. organic-chemistry.org

The reaction is prized for its efficiency, mild conditions, and broad substrate scope, allowing for the coupling of various primary and secondary amines with functionalized quinoline halides. ias.ac.inresearchgate.net The choice of palladium precursor and, critically, the phosphine ligand is paramount for achieving high yields and accommodating sterically demanding or electronically diverse substrates. ias.ac.in This method has been successfully employed for the synthesis of 5-(N-substituted-anilino)-8-hydroxyquinolines and 6-heterocyclic substituted 2-aminoquinolines. ias.ac.inresearchgate.net

Table 2: Buchwald-Hartwig Amination of Quinoline Derivatives This table showcases the application of Buchwald-Hartwig amination for creating C-N linkages in quinoline systems.

| Quinoline Halide | Amine | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|

| 6,7-Dibromo-5,8-quinolinequinone | Aniline | Pd₂(dba)₃ / BINAP | 6-Anilino-7-bromo-5,8-quinolinequinone | 85 |

| 5-Bromo-8-benzyloxyquinoline | Diphenylamine | Pd(OAc)₂ / Johnphos | 5-(Diphenylamino)-8-benzyloxyquinoline | - |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like 5,7-Dimethyl-3-thiophen-3-yl-quinoline. The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials. benthamdirect.com

Solvent-Free Reactions and Alternative Solvent Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net For quinoline synthesis, solvent-free reaction conditions have been developed, often involving thermal activation or the use of a solid catalyst. researchgate.netacademie-sciences.fr These methods offer advantages such as cleaner reactions, simpler work-up procedures, and shorter reaction times. researchgate.net For instance, the Friedländer synthesis of quinolines has been successfully performed under solvent-free conditions using catalysts like cesium iodide or tin(II) chloride. researchgate.netresearchgate.net

When solvents are necessary, the focus shifts to greener alternatives like water or recyclable ionic liquids. researchgate.netrsc.org Water is an ideal green solvent due to its non-toxic and non-flammable nature. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields. benthamdirect.comacs.orgnih.gov The use of microwave irradiation can enhance the synthesis of quinoline derivatives, including those produced via multicomponent reactions. acs.orgproquest.com This technique aligns with green chemistry principles by improving energy efficiency. nih.gov MAOS has been successfully applied to various quinoline syntheses, demonstrating its potential for the rapid and efficient construction of these important heterocyclic scaffolds. benthamdirect.comrsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis This table illustrates the typical enhancements seen with MAOS.

| Reaction | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Time | Several hours to days | Minutes |

| Yield | Often moderate | Generally higher |

| Conditions | High temperatures, often with organic solvents | Controlled temperature and pressure, can be solvent-free |

Ultrasound-Assisted Synthesis for Improved Efficiency

Ultrasound-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. nih.govresearchgate.net This "green chemistry" approach has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline derivatives. nih.govresearchgate.netmdpi.com

The application of ultrasound irradiation can significantly enhance the efficiency of reactions by promoting mass transfer and creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.net In the context of quinoline synthesis, ultrasound has been utilized to facilitate key steps such as N-alkylation and cycloaddition reactions. nih.govresearchgate.net For instance, the N-alkylation of imidazole (B134444) rings, a common step in the synthesis of hybrid quinoline-imidazole derivatives, shows remarkable benefits under ultrasound irradiation in terms of reduced reaction time, lower energy consumption, and improved yields. nih.gov

A study on the synthesis of piperidinyl-quinoline acylhydrazones demonstrated that ultrasound-assisted conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides resulted in excellent yields within a significantly reduced reaction time of 4–6 minutes. mdpi.com This highlights the potential of ultrasound as a tool for the rapid and efficient synthesis of complex quinoline-based molecules.

While direct ultrasound-assisted synthesis of 5,7-Dimethyl-3-thiophen-3-yl-quinoline is not extensively documented in the provided results, the successful application of this methodology for analogous quinoline structures strongly suggests its applicability for improving the efficiency of its synthesis. The principles of enhanced reactivity and reduced reaction times observed in the synthesis of other quinoline derivatives are likely transferable. nih.govresearchgate.netmdpi.com

Post-Synthetic Functionalization and Derivatization Strategies

Post-synthetic modification of the 5,7-Dimethyl-3-thiophen-3-yl-quinoline core is a crucial strategy for diversifying the chemical space and fine-tuning the properties of these compounds for specific applications. These modifications can be targeted at either the quinoline ring or the thiophene moiety, or can involve the conjugation with other heterocyclic systems to create hybrid molecules.

Modification of Quinoline Ring Substituents (e.g., Methyl groups, Halogens)

The substituents on the quinoline ring, such as methyl groups and halogens, offer valuable handles for further functionalization. nih.gov The methyl groups at the C5 and C7 positions of the quinoline core can potentially be modified through various C-H functionalization strategies. thieme-connect.de These reactions can introduce new functional groups, altering the steric and electronic properties of the molecule.

Halogen atoms, if present on the quinoline ring, are particularly useful for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups. The careful incorporation of halogen atoms, especially fluorine, onto the benzene (B151609) portion of the quinoline ring has been shown to significantly enhance the biological activity of some quinoline derivatives. nih.gov

The functionalization of the quinoline ring has been shown to have a significant impact on the cytotoxic effects of quinoline derivatives. brieflands.com By strategically modifying the substituents, it is possible to modulate the biological activity of these compounds. brieflands.com

Functionalization of the Thiophene Moiety

For instance, the introduction of substituents on the thiophene ring can be achieved through cyclization of functionalized alkynes. mdpi.com Iodocyclization of S-containing alkyne substrates is a valuable method for preparing iodine-containing thiophenes, which can then be further elaborated using cross-coupling reactions. mdpi.com The functionalization of the thiophene moiety can also be used to create novel chemosensors, as demonstrated by the synthesis of functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines for the selective recognition of Pd2+ ions. rsc.org

The electropolymerization of thiophene-substituted quinoline derivatives has been investigated for energy storage applications. researchgate.net The redox processes of both the quinoline and thiophene groups contribute to the charge storage performance of the resulting polymers. researchgate.net

Preparation of Hybrid Molecules (e.g., Pyrazole, Pyrimidine (B1678525), Isoxazole (B147169) Conjugates)

A prominent strategy for generating novel compounds with enhanced biological activities is the creation of hybrid molecules by conjugating the quinoline scaffold with other heterocyclic rings like pyrazole, pyrimidine, and isoxazole. thesciencein.orgresearchgate.net This molecular hybridization approach aims to combine the pharmacophoric features of different heterocyclic systems to produce synergistic effects. nih.govasianpubs.org

Pyrazole-Quinoline Hybrids: Several synthetic approaches have been developed for the synthesis of pyrazole-quinoline hybrids. nih.govasianpubs.orgmdpi.com One-pot multicomponent reactions are often employed for their efficiency and atom economy. nih.govasianpubs.org These hybrids have been investigated for their potential as antimicrobial and anticancer agents. nih.govasianpubs.org

Table 1: Synthesis of Pyrazole-Quinoline Hybrids

| Starting Materials | Reaction Conditions | Hybrid Product | Reference |

|---|---|---|---|

| 1H-Pyrazole-4-carbaldehyde, various amines, and cyclic ketones | Base-catalyzed cyclocondensation | Pyrazole-quinoline-pyridine hybrids | nih.gov |

| (Hetaryl)aldehydes, malononitrile, ethyl acetoacetate, hydrazine (B178648) hydrate | Taurine-catalyzed four-component reaction in water | 1,4-dihydropyrano[2,3-c]pyrazoles | nih.gov |

Pyrimidine-Quinoline Hybrids: The synthesis of pyrimidine-quinoline conjugates has been explored for various medicinal applications, including as dual inhibitors of HIV reverse transcriptase and integrase. nih.gov Synthetic strategies often involve the fusion or linkage of the two heterocyclic rings. thesciencein.orgresearchgate.net Greener methods, such as one-pot reactions and microwave-assisted synthesis, have been utilized to improve the efficiency and environmental friendliness of these syntheses. thesciencein.org

Table 2: Synthesis of Pyrimidine-Quinoline Hybrids

| Starting Materials | Reaction Type | Hybrid Product | Reference |

|---|---|---|---|

| Quinoline and pyrimidine moieties | Conjugation | Pyrimidine-quinolone conjugates | nih.gov |

| 2-Methylthiopyrido[2,3-d]pyrimidinone and POCl3 | Refluxing in dry dioxane | 4-Chloro-methylthio-phenyl-quinoline-pyrido[2,3-d]pyrimidine | nih.gov |

Isoxazole-Quinoline Hybrids: The combination of quinoline and isoxazole rings has led to the development of hybrid molecules with potential anticancer and antimicrobial activities. researchgate.netjocpr.com Synthetic methods for these hybrids include copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by intramolecular C-H arylation, as well as one-pot metal-free cycloaddition reactions. researchgate.netnih.gov

Table 3: Synthesis of Isoxazole-Quinoline Hybrids

| Starting Materials | Reaction Conditions | Hybrid Product | Reference |

|---|---|---|---|

| Azide-functionalized quinolines and alkynes | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Quinoline-linked fused isoxazoles | researchgate.net |

| 2-Chloro-3-formylquinoline and hydroxylamine | Microwave irradiation (solvent-free) | Isoxazole[5,4-b]quinolines | jocpr.com |

| 2-Methyl quinolines, ethyl propiolate, and TBN | Metal-free conditions | 3-Quinolinyl-isoxazoles | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. For 5,7-Dimethyl-3-thiophen-3-yl-quinoline, with a chemical formula of C₁₇H₁₅NS, the expected monoisotopic mass is approximately 265.0925 g/mol .

Upon ionization, typically via electron impact (EI), the molecule would generate a molecular ion (M⁺˙). The analysis of the resulting mass spectrum would focus on this molecular ion peak to confirm the molecular weight. Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, would provide invaluable information about the compound's structure. Key fragment ions would be expected from the cleavage of the thiophene (B33073) ring, the loss of methyl groups, and the fragmentation of the quinoline (B57606) core.

Table 1: Hypothetical Mass Spectrometry Data for 5,7-Dimethyl-3-thiophen-3-yl-quinoline

| Parameter | Description | Expected Value/Information |

| Molecular Formula | The elemental composition of the molecule. | C₁₇H₁₅NS |

| Molecular Weight | The mass of one mole of the substance. | ~265.34 g/mol |

| Monoisotopic Mass | The mass of the molecule with the most abundant isotopes. | ~265.0925 u |

| Molecular Ion (M⁺˙) | The peak corresponding to the intact molecule after ionization. | m/z ≈ 265 |

| Key Fragment Ions | Characteristic smaller ions formed during fragmentation. | Peaks corresponding to the loss of CH₃, thiophene moiety, or other structural components. |

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. Unlike standard MS, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). For 5,7-Dimethyl-3-thiophen-3-yl-quinoline, HRMS would be used to measure the exact mass of the molecular ion. This measured mass would then be compared to the theoretical exact mass calculated for the formula C₁₇H₁₅NS. A close match confirms the elemental formula and rules out other potential structures with the same nominal mass.

To assess the purity of a sample of 5,7-Dimethyl-3-thiophen-3-yl-quinoline, it would be subjected to analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). madison-proceedings.comnih.gov The choice between GC and LC depends on the compound's volatility and thermal stability.

In this hyphenated technique, the chromatography step separates the components of a mixture, and the mass spectrometer detects and identifies each separated component. A pure sample of 5,7-Dimethyl-3-thiophen-3-yl-quinoline would ideally show a single chromatographic peak. The retention time of this peak is a characteristic feature of the compound under the specific chromatographic conditions, while the mass spectrum of the peak confirms its identity. The presence of any additional peaks would indicate impurities, which could then be identified by their respective mass spectra.

X-ray Crystallography for Solid-State Molecular Structure Determination

If a suitable single crystal of 5,7-Dimethyl-3-thiophen-3-yl-quinoline can be grown, Single Crystal X-ray Diffraction (SCXRD) would provide a detailed and unambiguous structural model. The analysis would yield the exact coordinates of each atom in the crystal lattice. This information confirms the connectivity of the atoms, showing the thiophene ring at the 3-position and the methyl groups at the 5- and 7-positions of the quinoline core. Furthermore, SCXRD reveals the molecule's conformation, including the dihedral angle between the quinoline and thiophene ring systems, which is a critical aspect of its three-dimensional structure.

Table 2: Potential Crystallographic Data from SCXRD for 5,7-Dimethyl-3-thiophen-3-yl-quinoline

| Parameter | Description | Potential Information |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined experimentally. |

| Space Group | The specific symmetry group of the crystal. | To be determined experimentally. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise values defining the crystal lattice. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-S). | Confirms covalent structure and bond orders. |

| Bond Angles | The angles between adjacent bonds. | Defines the geometry around each atom. |

| Torsion Angles | The dihedral angles defining the molecular conformation. | Reveals the 3D shape, including the twist between the rings. |

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. cambridge.orgcambridge.org While it does not provide the atomic-level detail of SCXRD, it generates a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. frontiersin.org For 5,7-Dimethyl-3-thiophen-3-yl-quinoline, a PXRD pattern would be used to identify the crystalline form of a bulk sample, assess its phase purity, and monitor for any polymorphic transformations under different conditions. The pattern consists of a series of diffraction peaks at specific angles (2θ), with intensities that are characteristic of the material's crystal structure. cambridge.orgresearchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a compound. The results are used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For 5,7-Dimethyl-3-thiophen-3-yl-quinoline (C₁₇H₁₅NS), the theoretical elemental composition would be calculated and compared against the experimental values obtained from the analysis of a highly purified sample. A close agreement between the theoretical and experimental percentages provides strong evidence for the proposed molecular formula.

Table 3: Theoretical vs. Experimental Elemental Analysis for C₁₇H₁₅NS

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 76.94 | A value close to 76.94 |

| Hydrogen (H) | 5.70 | A value close to 5.70 |

| Nitrogen (N) | 5.28 | A value close to 5.28 |

| Sulfur (S) | 12.08 | A value close to 12.08 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electronic structure and properties of 5,7-Dimethyl-3-thiophen-3-yl-quinoline.

Ab Initio Methods for Electronic Properties and Reactivity Prediction

While DFT is a primary tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can also be employed to predict electronic properties and reactivity. These methods, though often more computationally intensive, can provide a high level of accuracy for properties such as electron affinity, ionization potential, and chemical hardness. The insights gained from these calculations help in understanding the kinetic and thermodynamic stability of quinoline (B57606) derivatives and can offer predictions about their reaction mechanisms and molecular interactions. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netscience.gov A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. nih.govresearchgate.net For quinoline derivatives, the distribution of HOMO and LUMO orbitals can indicate the most probable sites for electrophilic and nucleophilic attacks. arabjchem.org For instance, in related thiophene-containing systems, the charge density of the HOMO can be concentrated on the thiophene (B33073) moiety. researchgate.net The presence of different functional groups can significantly influence the HOMO-LUMO gap; electron-donating groups tend to decrease the gap, thereby increasing reactivity, while electron-withdrawing groups can have the opposite effect. researchgate.net

Below is a table showcasing representative data for related compounds, illustrating how frontier orbital energies and the energy gap are typically presented.

| Compound Descriptor | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline Derivative A | -6.2 | -2.5 | 3.7 |

| Quinoline Derivative B | -5.9 | -2.1 | 3.8 |

| Thiophene Hybrid 1 | -5.8 | -2.4 | 3.4 |

This table is illustrative and based on typical values for similar compounds found in the literature. Actual values for 5,7-Dimethyl-3-thiophen-3-yl-quinoline would require specific calculations.

Electrostatic Potential Maps and Molecular Electrostatic Surface (MES) Analysis

Molecular Electrostatic Potential (MEP) maps, also referred to as Molecular Electrostatic Surfaces (MES), are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.govnih.gov These maps display regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. nih.gov The MEP surface provides insights into molecular polarity, dipole moment, and intermolecular interactions. nih.gov For quinoline derivatives, MEP analysis can help identify the electron-rich nitrogen atom in the quinoline ring and other areas of high or low electron density, thereby predicting how the molecule might interact with other molecules or biological receptors. researchgate.netarabjchem.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability. researchgate.netnih.gov By simulating the atomic motions, MD can reveal the different conformations a molecule can adopt in solution and the energetic barriers between them. nih.gov For quinoline derivatives, MD simulations are crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site. nih.govmdpi.com These simulations can assess the stability of the molecule's structure and the interactions it forms with its environment, which is particularly important for predicting its behavior in a biological context. researchgate.netmdpi.com The stability of a protein-ligand complex, for instance, can be evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions throughout the simulation. mdpi.com

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.gov This method is instrumental in structure-based drug design for predicting binding modes and identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comnih.govnih.gov For 5,7-Dimethyl-3-thiophen-3-yl-quinoline, docking studies can be performed against various protein targets to explore its potential as an inhibitor or modulator. The process involves placing the ligand in the binding site of a receptor and using a scoring function to evaluate the binding affinity of different poses. nih.gov While specific binding strengths are excluded here, the types of interactions observed (e.g., with specific amino acid residues) provide valuable qualitative information about the potential mechanism of action. mdpi.comnih.gov

Prediction of Binding Modes and Active Site Interactions

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method would be employed to determine how 5,7-Dimethyl-3-thiophen-3-yl-quinoline interacts with the binding pocket of its target, T53524. The prediction of binding modes involves calculating the binding affinity and analyzing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. Understanding these interactions is critical for explaining the compound's specificity and potency.

Enzyme-Ligand Complex Modeling

Following the initial docking predictions, molecular dynamics (MD) simulations are often used to model the dynamic behavior of the enzyme-ligand complex over time. This provides a more realistic representation of the interactions in a physiological environment. For 5,7-Dimethyl-3-thiophen-3-yl-quinoline, MD simulations would help to assess the stability of the predicted binding pose and identify key amino acid residues in the active site that are crucial for maintaining the interaction. The resulting models can guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures.

Derivation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a series of analogs of 5,7-Dimethyl-3-thiophen-3-yl-quinoline, a wide range of descriptors would be calculated, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Reflecting the electron distribution within the molecule.

Quantum-chemical descriptors: Calculated using quantum mechanics.

A hypothetical table of molecular descriptors for a series of related compounds is presented below.

| Compound ID | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| D08JGS | 277.38 | 4.5 | 16.1 | 0 | 2 |

| Analog 1 | 291.41 | 4.8 | 16.1 | 0 | 2 |

| Analog 2 | 263.35 | 4.2 | 16.1 | 0 | 2 |

| Analog 3 | 293.36 | 4.6 | 28.4 | 1 | 3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or calculated data for a series of analogs of 5,7-Dimethyl-3-thiophen-3-yl-quinoline is not available in the public domain.

Predictive Models for Biological Activity based on Structural Features

Once the molecular descriptors are calculated and the biological activities of a set of compounds are determined experimentally, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. A robust QSAR model for quinoline derivatives would enable the prediction of the biological activity of newly designed compounds based solely on their structural features, thereby prioritizing synthetic efforts. nih.gov

In Silico ADMET Prediction

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. nih.gov In silico ADMET prediction provides an early indication of a compound's potential pharmacokinetic and safety profile.

Computational models can predict a variety of ADMET properties for 5,7-Dimethyl-3-thiophen-3-yl-quinoline. These predictions are based on its chemical structure and are compared against established thresholds and models derived from large datasets of known drugs. Key predicted parameters would include:

Absorption: Prediction of human intestinal absorption and cell permeability (e.g., Caco-2 permeability).

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Prediction of potential toxicities such as cardiotoxicity (hERG inhibition), hepatotoxicity, and mutagenicity.

A hypothetical in silico ADMET prediction table for 5,7-Dimethyl-3-thiophen-3-yl-quinoline is shown below.

| ADMET Property | Predicted Value/Classification | Methodology |

| Human Intestinal Absorption | High | Based on structural similarity to known orally bioavailable drugs. |

| Blood-Brain Barrier Penetration | Low | Calculated based on molecular size and polarity. |

| CYP2D6 Inhibition | Inhibitor | Predicted by machine learning models trained on known inhibitors. |

| hERG Inhibition | Non-inhibitor | Based on structural alerts and QSAR models. |

| Mutagenicity (Ames test) | Non-mutagenic | Predicted using structure-activity relationship models. |

Note: The data in this table is hypothetical and for illustrative purposes only. Specific in silico ADMET predictions for 5,7-Dimethyl-3-thiophen-3-yl-quinoline are not available in the public domain.

Exploration of Biological Activity at the Molecular and Cellular Level in Vitro & Mechanistic Focus

In Vitro Biological Screening Methodologies

A variety of in vitro assays are employed to evaluate the biological activities of quinoline-thiophene derivatives. These methodologies provide crucial preliminary data on the potential therapeutic applications of these compounds.

Cell-Based Assays for Cellular Response Studies

Cell-based assays are fundamental in determining the effect of quinoline-thiophene compounds on cellular processes, particularly in the context of cancer research. These assays measure parameters such as cell proliferation, viability, and the induction of apoptosis (programmed cell death).

Commonly used techniques include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity screening assay. nih.gov This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity upon treatment with a compound suggests a cytotoxic or cytostatic effect.

Studies have shown that various quinoline-thiophene derivatives exhibit significant antiproliferative activity against a range of human cancer cell lines. nih.govnih.gov For instance, a series of 3-thiophen-2-yl-quinoline derivatives were evaluated against liver (HepG-2), colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds identified as potent and selective cytotoxic agents. nih.gov Another study highlighted the antiproliferative activities of di- and trimeric quinoline (B57606) derivatives against MCF-7 and PA 1 human solid cancer cell lines. nih.gov

Flow cytometry is another powerful tool used to analyze the effects of these compounds on the cell cycle and apoptosis. nih.gov By treating cancer cells with quinoline derivatives, researchers can determine if the compounds induce cell cycle arrest at specific phases (e.g., G2/M or S phase) or trigger apoptosis. nih.govnih.gov For example, certain quinoline derivatives have been shown to cause cell cycle arrest in the G2/M phase and induce apoptosis in cancer cells. globalresearchonline.net The induction of apoptosis is often confirmed by measuring the expression of key proteins involved in this process, such as caspases (e.g., Caspase-3, -7, and -9), Bax, and Bcl-2. nih.govrsc.org

The table below summarizes the findings of cell-based assays on various quinoline-thiophene derivatives.

| Compound/Derivative | Cell Line(s) | Assay(s) | Observed Effect(s) | Reference(s) |

| 3-Thiophen-2-yl-quinoline derivatives | HepG-2, HCT-116, HeLa, MCF-7 | MTT Assay | Potent and selective cytotoxic activity | nih.gov |

| Quinoline derivatives 6d and 8b | A549 (Lung cancer) | Flow Cytometry | Prompted S phase arrest and induced apoptosis | nih.gov |

| Di- and trimeric quinoline derivatives | MCF-7, PA 1 | Proliferation Assay | Antiproliferative activity | nih.gov |

| Quinoline-based thiazolidinone derivative 7 | HCT-116 | Cytotoxicity Assay, Flow Cytometry | Cytotoxic activity, cell cycle arrest at G2 and S-phases, apoptosis induction | nih.govresearchgate.net |

| Quinoline derivative 91b1 | Various cancer cell lines | MTS Cytotoxicity Assay, Cell Cycle Assay | Significant anticancer effect, suppressed cell proliferation, modulated cell cycle | nih.gov |

Enzyme Inhibition Assays and Target Identification

A crucial aspect of understanding the biological activity of quinoline-thiophene compounds is to identify and characterize their molecular targets, which are often enzymes critical for disease progression. Enzyme inhibition assays are therefore a cornerstone of in vitro screening.

Kinase Inhibition: A significant focus has been on the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), which is often overexpressed in various cancers. mdpi.comresearchgate.netnih.gov The quinazoline (B50416) and quinoline cores are recognized as favorable scaffolds for developing EGFR inhibitors. researchgate.net Numerous studies have designed and synthesized quinoline-thiophene derivatives as potent EGFR-TK inhibitors. nih.govresearchgate.net For instance, some 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been developed as EGFR inhibitors, drawing inspiration from approved drugs like gefitinib (B1684475) and erlotinib. nih.gov Dual inhibitors targeting both EGFR and HER2 have also been explored. rsc.orgmdpi.com

DNA Gyrase and Topoisomerase Inhibition: DNA gyrase and topoisomerases are essential enzymes for DNA replication and are well-established targets for antibacterial and anticancer drugs. pnas.orgnih.govnih.gov Quinolone antibiotics, for example, function by trapping DNA gyrase and topoisomerase IV in a complex with DNA, leading to double-strand breaks and cell death. nih.govyoutube.com Thiophene (B33073) derivatives have also been identified as a class of antibacterials that target DNA gyrase, but through a distinct allosteric mechanism. pnas.org Research has shown that certain quinoline-thiophene hybrids act as inhibitors of Topoisomerase II (Topo II). nih.govresearchgate.net

Other Enzyme Targets: The inhibitory potential of quinoline-thiophene derivatives extends to other enzymes as well. For example, some have been investigated as inhibitors of Phosphodiesterase 4 (PDE4) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

The following table presents a summary of enzyme inhibition studies on quinoline-thiophene derivatives.

| Enzyme Target | Compound Class/Derivative | Observed Effect | Reference(s) |

| EGFR-TK | Quinoline-thiophene hybrids | Potent inhibitory activity | nih.govresearchgate.net |

| EGFR/HER2 | Tetrahydrobenzothiophene derivatives | Dual inhibitory activity | mdpi.com |

| Topoisomerase II | Quinoline-thiophene hybrids | Inhibition of enzyme activity | nih.govresearchgate.net |

| DNA Gyrase | Antibacterial thiophenes | Allosteric inhibition, stabilization of DNA-cleavage complexes | pnas.org |

| Pim-1 Kinase | Quinoline derivatives | Moderate inhibitory activity | nih.gov |

Receptor Binding Assays

While much of the research on quinoline-thiophene derivatives has focused on enzyme inhibition, receptor binding assays are also relevant, particularly for targets where these compounds might act as agonists or antagonists. For instance, some studies have explored the interaction of these compounds with receptors involved in cancer signaling pathways. rsc.orgnih.gov Molecular docking studies, which are computational simulations, often precede and guide these experimental assays by predicting the binding affinity and mode of interaction between a ligand (the compound) and a receptor. rsc.org

Antimicrobial Activity Evaluation

The quinoline and thiophene scaffolds are present in many compounds with known antimicrobial properties. nih.govresearchgate.net Consequently, novel quinoline-thiophene derivatives are frequently screened for their in vitro activity against a broad spectrum of microorganisms, including bacteria, fungi, and parasites.

Antibacterial Activity: The antibacterial potential of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. nih.gov Studies have demonstrated the activity of quinoline and thiophene derivatives against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) bacteria. nih.govacs.orgfrontiersin.org Some thiophene derivatives have shown particular promise against drug-resistant Gram-negative bacteria. frontiersin.org

Antifungal Activity: The antifungal activity is also assessed by determining the MIC against various fungal species. nih.govacs.org Quinoline derivatives have shown efficacy against phytopathogenic fungi like Sclerotinia sclerotiorum and Physalospora piricola, as well as human pathogens such as Candida albicans. acs.orgnih.govnih.gov The structure-activity relationship analysis has indicated that specific substitutions on the quinoline and thiophene rings can enhance antifungal potency. nih.govacs.org

Antiparasitic Activity: Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, is another therapeutic area where quinoline-thiophene derivatives have been investigated. nih.govtcsedsystem.eduuantwerpen.benih.gov In vitro assays are used to determine the half-maximal effective concentration (EC50) of the compounds against different life stages of the parasite (e.g., promastigotes and amastigotes). nih.gov Several quinoline derivatives have demonstrated significant antileishmanial activity, with some exhibiting submicromolar efficacy against Leishmania infantum and other species. nih.govtcsedsystem.eduuantwerpen.be

The table below provides an overview of the antimicrobial screening of quinoline-thiophene derivatives.

| Microorganism Type | Species | Compound Class/Derivative | Observed Effect | Reference(s) |

| Bacteria | Staphylococcus aureus, Pseudomonas aeruginosa, E. coli | Quinoline-thiosemicarbazide derivatives, Thiophene derivatives | Antibacterial activity, potent against drug-resistant strains | acs.orgfrontiersin.org |

| Fungi | Sclerotinia sclerotiorum, Physalospora piricola, Candida albicans | Fluorinated quinoline analogs, Quinoline thioether derivatives | Antifungal activity, inhibition of fungal growth | nih.govmdpi.com |

| Parasites | Leishmania infantum, Trypanosoma brucei | Quinoline-thiophene derivatives, Arylnitro- and aminochalcone-substituted quinolines | Antiprotozoal activity, submicromolar efficacy | nih.govtcsedsystem.eduuantwerpen.be |

Mechanistic Studies of Biological Action

Beyond initial screening, mechanistic studies aim to elucidate the precise molecular pathways through which quinoline-thiophene compounds exert their biological effects.

Molecular Target Identification and Validation through Biochemical Assays

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery. For quinoline-thiophene derivatives, this often involves a combination of computational and experimental approaches. As discussed in section 6.1.2, these compounds have been shown to target various enzymes.

Biochemical assays are essential for validating these computationally predicted or initially identified targets. These assays directly measure the effect of the compound on the activity of the purified enzyme. For example, in the case of kinase inhibitors, in vitro kinase assays are performed to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.gov

Similarly, for compounds targeting DNA gyrase or topoisomerases, biochemical assays can measure the inhibition of DNA supercoiling or relaxation, as well as the stabilization of the enzyme-DNA cleavage complex. nih.govresearchgate.netpnas.org For antileishmanial compounds, studies might investigate the inhibition of specific parasitic enzymes that are essential for the parasite's survival. nih.gov The validation of these molecular targets provides a solid foundation for understanding the compound's mechanism of action and for further lead optimization.

Elucidation of Signaling Pathway Modulation

Research into the specific signaling pathway modulation by 5,7-Dimethyl-3-thiophen-3-yl-quinoline is still emerging. However, studies on analogous quinoline-based compounds provide significant insights into potential mechanisms. For instance, certain 2-substituted 3-arylquinoline derivatives have been shown to inhibit LPS-induced inflammatory responses in macrophages. nih.gov These compounds significantly reduce the production of nitric oxide (NO), a key signaling molecule in inflammation, suggesting an interference with the NF-κB or other inflammatory signaling cascades. nih.gov

Furthermore, a class of neocryptolepine (B1663133) derivatives, which includes the 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, has been identified as a potent inhibitor of the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. nih.govmdpi.com This pathway is crucial for cell survival, proliferation, and metabolism, and its inhibition by these quinoline derivatives leads to cell cycle arrest and apoptosis. nih.govmdpi.com Given the structural similarities, it is plausible that 5,7-Dimethyl-3-thiophen-3-yl-quinoline could also exert its biological effects through modulation of these or related kinase signaling pathways. Molecular docking simulations of similar quinoline-based inhibitors targeting the c-Met receptor, a key player in cancer progression, have highlighted the importance of the quinoline nitrogen in forming hydrogen bonds within the ATP-binding site, a common mechanism for kinase inhibition. nih.gov

Investigation of DNA/RNA Interaction Mechanisms

The planar aromatic structure of the quinoline ring system suggests a potential for interaction with nucleic acids. researchgate.net While direct studies on 5,7-Dimethyl-3-thiophen-3-yl-quinoline are limited, research on related indolo[2,3-b]quinolines, such as 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ), confirms that these molecules act as DNA intercalators. nih.gov These compounds insert themselves between the base pairs of DNA, leading to conformational changes that can inhibit the activity of enzymes like DNA topoisomerase II. nih.govnih.gov

Specifically, DiMIQ has been shown to preferentially bind to the 5'-TGCTAACGC-3' region in pBR322 DNA. nih.gov Other quinoline derivatives have been found to act as DNA minor groove binding agents. nih.gov For example, 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been shown through in-silico studies to bind to the A/T minor groove region of a B-DNA duplex. nih.gov Some quinoline-based compounds have also been reported to inhibit DNA methyltransferases by interacting with the DNA substrate. biorxiv.org The specific mode of interaction, whether intercalation or groove binding, and any sequence selectivity, would depend on the precise stereochemistry and substituent pattern of the quinoline derivative. acs.org

Protein-Ligand Interaction Analysis via Biophysical Techniques

Biophysical techniques are crucial for understanding the direct physical interactions between a ligand and its protein target. Isothermal titration calorimetry (ITC) and fluorescence spectroscopy are powerful methods used to characterize these interactions. For instance, ITC has been employed to study the binding of novel 1,2,3-triazole-based quinoline compounds to serum albumins, revealing the thermodynamic parameters of the interaction, such as binding affinity (K), enthalpy (ΔH), and entropy (ΔS). acs.org These studies indicated that the complexation is driven by van der Waals forces and hydrogen bonds. acs.org

Fluorescence spectroscopy, by monitoring the quenching of tryptophan fluorescence in the protein upon ligand binding, can elucidate the binding mechanism, such as static or dynamic quenching. acs.org Molecular docking studies often complement these biophysical experiments to predict the specific binding site and orientation of the ligand within the protein. acs.orgaalto.firsc.org For example, docking studies with 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a receptor have helped to identify key amino acid residues involved in the interaction. semanticscholar.org

Structure-Activity Relationship (SAR) Elucidation

Impact of Substituent Modifications on Biological Response

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the quinoline core and its appended aryl groups.

On the Quinoline Core: In a series of 2-substituted 3-arylquinolines evaluated for anti-inflammatory activity, the substituents at the 2-position had a significant impact on both efficacy and cytotoxicity in LPS-activated macrophages. nih.gov Similarly, for quinazolinone-based CDK9 inhibitors, modifications at various positions of the quinazoline ring system led to significant variations in inhibitory potency. mdpi.com For instance, the introduction of a methyl group at position 6 of the quinazolinone scaffold generally improved CDK9 inhibitory activity. mdpi.com

On the Aryl/Thiophene Moiety: The substitution pattern on the aryl ring at the 3-position of the quinoline is also critical. In the case of 2′,4′-disubstituted-6′-methoxy-3′,5′-dimethylchalcone derivatives, modifications on the chalcone (B49325) scaffold significantly influenced their anticancer activity. researchgate.net The presence and nature of substituents on the thiophene ring, which acts as a bio-isosteric replacement for a phenyl ring, can modulate the compound's physicochemical properties and its interaction with biological targets. nih.gov The aromatic and hydrophobic nature of thiophene can enhance membrane permeability. nih.gov

Positional Effects of Dimethyl and Thiophene Groups on Activity and Selectivity

The specific placement of the dimethyl and thiophene groups on the quinoline scaffold is a key determinant of the molecule's biological activity and selectivity.

Dimethyl Groups: The positioning of methyl groups on the quinoline ring can influence lipophilicity and steric interactions with the target protein. In a study of 2-arylquinolines, it was found that C-6 substituted derivatives displayed significant cytotoxic activity against various cancer cell lines. rsc.org The presence of dimethyl groups, as in the 5,7-dimethyl configuration, is expected to enhance lipophilicity, which can affect cell permeability and binding to hydrophobic pockets in target proteins. rsc.org

Identification of Pharmacophores and Structural Motifs for Potency and Specificity

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For quinoline-based compounds, several key pharmacophoric features have been identified.

The Quinoline Nucleus: The planar, aromatic quinoline scaffold is a common feature in many biologically active molecules and is considered a "privileged" structure in medicinal chemistry. nih.gov It frequently participates in π-π stacking interactions with aromatic amino acid residues in protein binding sites. nih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, which is a critical interaction for the inhibition of many kinases. nih.gov

Substituents as Key Interaction Points: Specific substituents on the quinoline and thiophene rings provide crucial points of interaction. For example, in some quinoline-based kinase inhibitors, substituents are positioned to form hydrogen bonds with the hinge region of the kinase domain. nih.gov In other cases, hydrophobic groups like methyl substituents can occupy hydrophobic pockets, enhancing binding affinity. rsc.org

Potential Applications in Advanced Chemical Research

Applications in Materials Science

The field of materials science constantly seeks new organic molecules with tunable photophysical and electronic properties. Quinoline (B57606) and thiophene (B33073) derivatives are prominent in this area due to their aromatic nature and the presence of heteroatoms that can influence their electronic behavior. wikipedia.orgnih.gov

Quinoline derivatives are known to form the basis of various fluorescent dyes. nih.gov The fluorescence properties can often be induced or enhanced by specific substitutions on the quinoline ring. For instance, the addition of an N-dimethyl group to a quinoline moiety has been shown to create fluorescent compounds useful for cell imaging. nih.gov Similarly, 7-(diethylamino)quinolin-2(1H)-one derivatives have been synthesized and studied for their optical properties as fluorescent probes. nih.gov These probes can be used in indicator displacement assays, where a change in fluorescence intensity upon binding to a target analyte allows for its detection and quantification. nih.gov

The fluorescence of quinoline-based compounds is often linked to intramolecular charge-transfer (ICT) states, which can be stabilized to enhance quantum yield. nih.gov Given that 5,7-Dimethyl-3-thiophen-3-yl-quinoline possesses both electron-donating (dimethyl groups) and a potentially electron-modulating thiophene group, it is plausible that this compound could exhibit fluorescent properties. The thiophene ring itself is a key component in many fluorescent polymers and dyes. The specific substitution pattern on the quinoline and the nature of the linkage to the thiophene ring would be critical in determining its potential as a fluorescent probe. Further photophysical studies would be necessary to confirm its emission spectra and quantum yield.

Both quinoline and thiophene derivatives are foundational materials in the development of OLEDs. nih.gov Quinoline derivatives, such as 8-hydroxyquinoline, are used to form metal complexes like Tris-(8-hydroxyquinolinato) aluminum (Alq3), a classic electron-transporting and light-emitting material in OLEDs. researchgate.netdergipark.org.tr More complex, custom-synthesized quinoline derivatives are also being explored for their potential in producing efficient light-emitting devices. researchgate.netresearchgate.net For example, a study on 5,7-dibromo-8-hydroxyquinoline demonstrated its utility as a fluorescent material for OLEDs, emitting in the UV region. researchgate.netdergipark.org.tr

Thiophene and its oligomers or polymers are extensively used as hole-transporting materials in OLEDs due to their excellent charge-carrying capabilities. researchgate.net The combination of a quinoline and a thiophene unit in a single molecule, as in 5,7-Dimethyl-3-thiophen-3-yl-quinoline, suggests a theoretical potential for this compound to function as a multifunctional material in an OLED stack. It could potentially act as an emitter, a host for a phosphorescent dopant, or even exhibit charge-transporting properties. The dimethyl substitutions could enhance its solubility and processability, which are important factors for device fabrication. researchgate.net Computational studies could predict its HOMO/LUMO energy levels to assess its suitability for various layers within an OLED device.

Table 1: Properties of Related Quinoline Derivatives in Optoelectronic Applications

| Compound | Application | Emission Wavelength (nm) | Reference |

|---|---|---|---|

| 5,7-dibromo-8-hydroxyquinoline | OLED Fluorescent Material | UV Region | researchgate.netdergipark.org.tr |

| Iridium(III) complex of 2-(4′-formylphenyl)quinoline | OLED Phosphorescent Emitter | 579 (Yellowish-orange) | researchgate.net |

Catalysis and Organocatalysis

The nitrogen atom in the quinoline ring and the sulfur atom in the thiophene ring provide potential coordination sites for metal ions, suggesting a role for 5,7-Dimethyl-3-thiophen-3-yl-quinoline in catalysis.

The ability of nitrogen-containing heterocycles to act as ligands for transition metals is a cornerstone of modern catalysis. Quinoline derivatives can coordinate to metals like palladium and copper, facilitating a wide range of cross-coupling reactions. While there is no specific literature on 5,7-Dimethyl-3-thiophen-3-yl-quinoline as a ligand, the general principle is well-established. For instance, in a Pd/Cu-catalyzed four-component reaction to synthesize β-silylenones, 7-iodoquinoline (B1603053) was shown to be a compatible substrate, highlighting the interaction of the quinoline scaffold with the catalytic system. acs.org

Thiophene derivatives can also participate in transition metal-catalyzed reactions, often undergoing C-H activation. researchgate.net A molecule like 5,7-Dimethyl-3-thiophen-3-yl-quinoline could potentially act as a bidentate or monodentate ligand, coordinating to a metal center through its nitrogen and/or sulfur atoms. The specific steric and electronic environment created by the dimethyl groups and the thiophene ring would influence the stability and reactivity of the resulting metal complex. This could be advantageous in tuning the selectivity and efficiency of catalytic processes.

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field. While many organocatalysts are based on chiral amines or thioureas, the basic nitrogen atom of the quinoline ring suggests potential for its use in acid-base catalysis. The quinoline scaffold is a key feature in naturally occurring alkaloids like quinine (B1679958), which are used as powerful organocatalysts in asymmetric synthesis. wikipedia.org Although 5,7-Dimethyl-3-thiophen-3-yl-quinoline is achiral, its derivatives could be functionalized to create chiral catalysts. The quinoline nitrogen can act as a Brønsted base or a Lewis base, activating substrates in various organic transformations. Further research would be needed to explore if this specific compound or its derivatives could effectively catalyze reactions like aldol (B89426) additions, Michael reactions, or other C-C bond-forming processes.

Theoretical Applications in Inhibitor Design (e.g., corrosion inhibitors through computational modeling)

The structural features of 5,7-Dimethyl-3-thiophen-3-yl-quinoline make it an interesting candidate for theoretical studies as a corrosion inhibitor. Corrosion inhibitors are molecules that adsorb onto a metal surface, forming a protective layer that prevents contact with corrosive agents. researchgate.netresearchgate.net

Heterocyclic compounds containing nitrogen, sulfur, oxygen, and π-systems are often effective corrosion inhibitors. researchgate.netresearchgate.net The quinoline ring system, with its nitrogen heteroatom and delocalized π-electrons, and the thiophene ring, with its sulfur atom and aromatic character, provide multiple sites for interaction with metal surfaces. The lone pair electrons on the nitrogen and sulfur atoms can coordinate with vacant d-orbitals of the metal, while the π-electrons of the aromatic rings can also contribute to strong adsorption.

Computational modeling, using methods like Density Functional Theory (DFT), can be employed to predict the inhibition efficiency of 5,7-Dimethyl-3-thiophen-3-yl-quinoline. researchgate.netresearchgate.net These theoretical calculations can determine key quantum chemical parameters such as:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability to accept electrons from the metal.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher reactivity and better inhibition efficiency.

Mulliken Charges: These can identify the specific atoms (N, S) that are the primary sites of interaction with the metal.

By modeling the adsorption of 5,7-Dimethyl-3-thiophen-3-yl-quinoline on a metal surface (e.g., iron or steel), researchers can gain insights into its binding energy, orientation, and the nature of the protective film. Such theoretical studies are valuable for screening potential inhibitor candidates before undertaking more resource-intensive experimental work. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5,7-Dimethyl-3-thiophen-3-yl-quinoline |

| 7-(Diethylamino)quinolin-2(1H)-one |

| Tris-(8-hydroxyquinolinato) aluminum (Alq3) |

| 5,7-dibromo-8-hydroxyquinoline |

| 2-(4′-formylphenyl)quinoline |

| 2-(5′-formylphenyl)quinoline |

| 7-iodoquinoline |

| Quinine |

| Benzene (B151609) |

| Pyridine (B92270) |

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies for Complex Analogues of 5,7-Dimethyl-3-thiophen-3-yl-quinoline

The synthesis of quinoline (B57606) and its derivatives is a well-established field, with classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses being foundational. nih.govresearchgate.netjptcp.com However, these traditional approaches often require harsh conditions and can lack regioselectivity, posing challenges for the creation of complex, poly-substituted analogues. nih.govresearchgate.net

Future synthetic efforts must focus on developing more efficient, greener, and highly selective methodologies. Key areas of advancement include:

Transition-Metal Catalysis: Techniques involving catalysts like palladium, copper, and rhodium have shown promise in the C-H bond activation and functionalization of the quinoline scaffold. nih.govmdpi.comrsc.org These methods allow for the precise introduction of various functional groups, which is crucial for expanding the chemical diversity of quinoline-thiophene analogues. rsc.org For instance, palladium-catalyzed cross-coupling reactions enable the combinatorial development of diverse quinoline-based molecules. nih.govnih.gov

One-Pot and Multicomponent Reactions: Designing synthetic pathways that combine multiple steps into a single operation significantly improves efficiency and reduces waste. nih.govnih.gov The development of multicomponent reactions for constructing sulfonylated or disubstituted quinolines exemplifies this advanced approach. nih.gov

Green Chemistry Approaches: The use of environmentally benign solvents like water, microwave-assisted synthesis, and solvent-free reaction conditions are becoming increasingly important. researchgate.netresearchgate.net These methods not only reduce the environmental impact but can also lead to higher yields and shorter reaction times. researchgate.net

A significant challenge lies in the regioselective functionalization of the thiophene (B33073) ring in concert with the quinoline core. The development of orthogonal strategies that allow for independent modification of each heterocyclic system is essential for creating a wide array of structurally diverse and complex analogues.

Advanced Computational Approaches for Structure-Function Prediction and De Novo Design

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. researchgate.netmdpi.com For quinoline-thiophene derivatives, these approaches can accelerate the identification of promising drug candidates.

Future computational research will likely focus on:

3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), can build predictive models that correlate the steric and electrostatic properties of molecules with their biological activity. mdpi.comnih.gov These models help identify key structural features necessary for enhancing the desired therapeutic effects. mdpi.com

Molecular Docking and Dynamics Simulations: These techniques predict how a ligand binds to its biological target, providing insights into the mechanism of action. nih.govmdpi.com For instance, docking studies have been used to analyze the interactions of quinoline derivatives with targets like topoisomerase I and protein kinases. mdpi.comnih.gov Molecular dynamics simulations further refine this by modeling the stability of the ligand-protein complex over time. nih.gov

Artificial Intelligence and Machine Learning: AI-driven methods are rapidly advancing the field of protein structure and function prediction. mdpi.com These approaches can be used for de novo design, creating entirely new molecular structures with desired properties, moving beyond simple modifications of existing scaffolds.

A primary challenge is the accuracy of prediction, which depends heavily on the quality of the input data and the sophistication of the algorithms. mdpi.com Generating robust and validated computational models requires a synergistic approach, integrating theoretical predictions with experimental validation. mdpi.com

Integration of Multi-Omics Data for Deeper Mechanistic Understanding at the Cellular Level

To fully comprehend the biological effects of novel quinoline-thiophene analogues, a systems-level approach is necessary. The integration of various "omics" data types—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of how these compounds affect cellular processes. mdpi.comnih.gov

Future directions in this area include:

Target Identification and Validation: Multi-omics can help identify the specific molecular targets of a compound by revealing changes in gene expression, protein levels, and metabolic pathways. mdpi.com This approach moves beyond a single-target hypothesis and can uncover novel mechanisms of action or off-target effects.

Mechanistic Hypothesis Generation: By combining multi-omics datasets with prior knowledge of signaling and metabolic networks, computational methods can generate mechanistic hypotheses about a compound's activity. wiley.com This can elucidate the complex interplay between different cellular components in response to the compound. nih.gov

Biomarker Discovery: Analyzing omics data from cells or tissues treated with a compound can lead to the discovery of biomarkers that predict treatment response or toxicity. nih.gov

The main challenge in multi-omics research is the integration and interpretation of large, heterogeneous datasets. researchgate.net Developing sophisticated bioinformatics tools and statistical methods capable of handling this complexity is crucial for extracting meaningful biological insights. nih.govwiley.com

Design of Targeted Molecular Probes for Specific Biological Pathways

The quinoline scaffold is not only a core component of many drugs but also an excellent framework for creating fluorescent molecular probes. nih.govnih.govacs.org These probes are powerful tools for studying biological processes in living cells.

Future research in this area will focus on:

Rational Design of Fluorophores: By strategically modifying the quinoline-thiophene structure, it is possible to create probes with tunable photophysical properties. nih.govnih.gov This includes designing molecules with specific fluorescence responses to changes in the cellular environment, such as pH. nih.gov

Target-Specific Probes: Functionalizing the core scaffold with moieties that bind to specific proteins or cellular structures allows for the visualization and tracking of these components in real-time. acs.org For example, quinoline derivatives can be adapted for disease-site targeting. acs.org

Multi-Modal Probes: There is growing interest in developing probes that combine multiple diagnostic capabilities, such as fluorescence and Raman scattering, to provide more comprehensive information. acs.org

A key challenge is to design probes that are not only sensitive and specific but also biocompatible and non-toxic to cells. The synthesis must be amenable to high-throughput screening to efficiently test large libraries of potential probes. nih.gov

Exploration of New Application Avenues Beyond Traditional Medicinal Chemistry

While the primary focus for quinoline-thiophene hybrids is in medicinal chemistry, their unique electronic and photophysical properties suggest potential applications in other fields. nih.govmdpi.com

Exploration of new avenues could include:

Materials Science: Poly-substituted quinolines can self-assemble into structured materials with enhanced photonic and electronic properties, making them candidates for use in organic electronics. researchgate.net

Catalysis: The heterocyclic nature of the quinoline ring allows it to act as a ligand in organometallic chemistry, suggesting potential roles in catalysis.

Agrochemistry: The biological activity of quinoline derivatives is not limited to human medicine. Oxidation of quinoline affords quinolinic acid, a precursor to a commercial herbicide, indicating the potential for developing new agrochemicals. wikipedia.org

The main challenge in this area is to bridge the gap between fundamental chemical research and applied materials science or agrochemistry. This requires interdisciplinary collaboration and a willingness to explore the properties of these compounds outside their traditional biological context.

Q & A

Q. What synthetic routes are recommended for laboratory-scale preparation of 5,7-Dimethyl-3-thiophen-3-yl-quinoline?

Methodological Answer:

- Core Strategy : Adapt protocols from analogous quinoline derivatives. For example, cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated quinoline intermediates and thiophene boronic acids are common.

- Optimization : Use polar aprotic solvents (e.g., DMSO, methanol) and bases (e.g., potassium carbonate) to enhance reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is standard. Confirm purity via HPLC (>95%) and NMR (absence of residual solvent peaks).

Q. How should spectroscopic characterization (NMR, MS) be designed to validate the compound’s structure?

Methodological Answer:

- NMR : Prioritize H and C NMR in deuterated chloroform (CDCl) or DMSO-d. Key signals:

- Quinoline protons : Distinct aromatic splitting patterns (e.g., H-2 and H-8 as singlets due to methyl groups at C-5 and C-7).

- Thiophene protons : Multiplet signals between δ 7.0–7.5 ppm.

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns. Compare with computational predictions (e.g., Gaussian-based simulations) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling to avoid inhalation .

- Emergency Procedures :

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of 5,7-Dimethyl-3-thiophen-3-yl-quinoline?

Methodological Answer: